Uridine, 2',3'-dideoxy-5-methyl-2'-(4-morpholinyl)-

Description

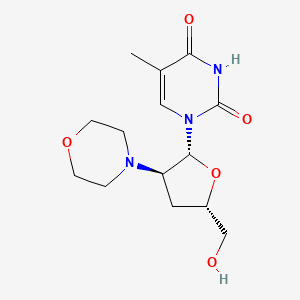

Uridine, 2',3'-dideoxy-5-methyl-2'-(4-morpholinyl)-, is a synthetic nucleoside analog characterized by structural modifications at the 2', 3', and 5 positions of the uridine scaffold. The 2' and 3' hydroxyl groups are replaced with hydrogen atoms (dideoxy modification), while a methyl group is introduced at the 5-position of the uracil base. Additionally, the 2'-position is substituted with a 4-morpholinyl group, a heterocyclic moiety known to enhance solubility and modulate pharmacokinetic properties . This compound is synthesized via phosphoramidite chemistry, as evidenced by in-house protocols for related 5'-deoxy-5'-(4-morpholinyl)-uridine derivatives .

Properties

CAS No. |

134935-08-3 |

|---|---|

Molecular Formula |

C14H21N3O5 |

Molecular Weight |

311.33 g/mol |

IUPAC Name |

1-[(2R,3R,5S)-5-(hydroxymethyl)-3-morpholin-4-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C14H21N3O5/c1-9-7-17(14(20)15-12(9)19)13-11(6-10(8-18)22-13)16-2-4-21-5-3-16/h7,10-11,13,18H,2-6,8H2,1H3,(H,15,19,20)/t10-,11+,13+/m0/s1 |

InChI Key |

GXAYXOGZJSUNEH-DMDPSCGWSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)N3CCOCC3 |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Starting material: Uridine or 5-methyluridine derivatives.

- Key intermediates: 2',3'-dideoxyuridine derivatives, morpholinyl-substituted nucleosides.

Typical Synthetic Steps

| Step Number | Description | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Protection of hydroxyl groups | Use of protecting groups such as acetonides or silyl ethers | To selectively protect 5'-OH and other reactive sites |

| 2 | Selective removal of 2' and 3' hydroxyl groups | Reduction or substitution reactions (e.g., using tosylates followed by elimination) | To achieve dideoxy modification |

| 3 | Introduction of morpholinyl group at 2' position | Nucleophilic substitution with morpholine or morpholine derivatives | To install the 2'-(4-morpholinyl) substituent |

| 4 | Methylation at 5 position of uracil base | Methyl iodide or other methylating agents under basic conditions | To introduce 5-methyl group enhancing stability |

| 5 | Deprotection and purification | Acidic or basic hydrolysis, chromatography | To obtain the final pure compound |

Detailed Preparation Protocols from Literature

While specific detailed protocols for Uridine, 2',3'-dideoxy-5-methyl-2'-(4-morpholinyl)- are often proprietary or embedded in specialized medicinal chemistry literature, analogous preparation methods for related nucleoside analogs provide a reliable framework.

Morpholine Substitution Reaction

- The 2'-position hydroxyl group is first converted into a good leaving group (e.g., tosylate or mesylate).

- Morpholine is then reacted under nucleophilic substitution conditions (e.g., reflux in polar aprotic solvents like DMF or acetonitrile) to replace the leaving group with the morpholinyl moiety.

Dideoxy Modification

- The 2' and 3' hydroxyl groups are removed by reduction or elimination reactions.

- Common methods include treatment with reagents such as triphenylphosphine and iodine or via radical deoxygenation techniques.

Methylation at 5-Position

- The uracil base is methylated at the 5-position using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

- This step is typically performed after the sugar modifications to avoid side reactions.

Example Synthesis from Related Compounds

A closely related compound, Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-(4-morpholinyl)- , has been synthesized using multi-step organic chemistry techniques involving:

- Protection of the 5'-hydroxyl group with a bulky diphenylmethyl protecting group.

- Introduction of the morpholinyl group at the 2' position.

- Methylation at the 5 position of the uracil ring.

- Final deprotection to yield the target compound.

This synthesis highlights the complexity and necessity of protecting group strategies in preparing such modified nucleosides.

Comparative Table of Preparation Features

| Feature | Uridine, 2',3'-dideoxy-5-methyl-2'-(4-morpholinyl)- | Related Analog: 2',3'-Dideoxyuridine | Notes |

|---|---|---|---|

| Dideoxy modification | Removal of 2' and 3' hydroxyls via reduction/elimination | Similar methods | Essential for antiviral activity |

| Morpholinyl substitution | Nucleophilic substitution at 2' position | Absent in analog | Enhances solubility and bioavailability |

| 5-Methylation | Methylation of uracil base | Usually absent | Improves metabolic stability |

| Protection strategy | Use of acetonides, silyl ethers, or diphenylmethyl groups | Similar | Critical for selective reactions |

| Purification | Chromatography, crystallization | Similar | Ensures high purity for biological testing |

Research Findings on Preparation Efficiency

- The use of acid catalysts such as sulfuric acid in protection steps improves yield and crystallinity of intermediates.

- Bases like DBU, triethylamine, or DIPEA facilitate substitution and methylation reactions with high conversion rates.

- Solvent choice (e.g., acetonitrile, tetrahydrofuran, methanol) significantly affects reaction rates and product purity.

- Multi-step synthesis requires careful control of reaction conditions to avoid side reactions and degradation.

Chemical Reactions Analysis

Types of Reactions: 2’-Morpholino-3’-deoxythymidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The morpholine ring can participate in substitution reactions, where other functional groups replace the morpholine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

Scientific Research Applications

Uridine, 2',3'-dideoxy-5-methyl-2'-(4-morpholinyl)- has several notable applications across different scientific domains:

Antiviral Research

- The compound is studied for its potential antiviral properties, particularly against RNA viruses. Its structural modifications may enhance its ability to inhibit viral replication mechanisms.

- Case studies have shown that similar uridine derivatives exhibit significant antiviral activity, suggesting that this compound may also possess comparable effects .

Anticancer Applications

- Research indicates that uridine derivatives can interfere with cancer cell proliferation. Uridine, 2',3'-dideoxy-5-methyl-2'-(4-morpholinyl)- is being evaluated for its efficacy in targeting specific cancer pathways.

- In vitro studies have demonstrated the compound's ability to induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent .

Biochemical Assays

- This compound serves as a reagent in various biochemical assays, particularly those involving nucleic acid synthesis and modification. It can be used to create modified oligonucleotides for research purposes.

- Its role in studying DNA replication and repair mechanisms is crucial, as it helps elucidate the biochemical pathways involved in these processes.

Diagnostic Tools Development

Mechanism of Action

The mechanism of action of 2’-Morpholino-3’-deoxythymidine involves its incorporation into DNA. The morpholine ring modification allows it to evade certain cellular enzymes, making it a potent inhibitor of DNA synthesis. This property is particularly useful in antiviral and anticancer therapies, where the compound can selectively target rapidly dividing cells.

Molecular Targets and Pathways:

DNA Polymerase: The compound inhibits DNA polymerase, preventing DNA replication.

Thymidylate Synthase: It can also inhibit thymidylate synthase, an enzyme crucial for DNA synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Uridine, 2',3'-dideoxy-5-methyl-2'-(4-morpholinyl)-, we compare it with structurally and functionally related nucleoside analogs:

Structural Analogues

2',3'-Dideoxyuridine (ddUrd): Structure: Lacks the 2' and 3' hydroxyl groups but retains the native uracil base. Activity: No significant anti-HIV activity at concentrations up to 500 µM . Metabolism: Poor substrate for phosphorylation due to low affinity for cellular kinases (Ki > 500 µM) .

2',3'-Didehydro-2',3'-Dideoxycytidine (ddeCyd) :

- Structure : Contains a double bond between C2' and C3' (didehydro modification) and a cytosine base.

- Activity : Potent anti-HIV activity (MIC50 = 0.30 µM) but high cytotoxicity (ID50 = 172 µM) .

- Stability : Chemically unstable under prolonged incubation, leading to reduced efficacy .

5-Iodo-2'-Deoxyuridine (IdUrd) :

- Structure : Halogenated uracil (5-iodo) with a 2'-deoxyribose.

- Application : Used in oligonucleotide synthesis for radiolabeling or as a chain terminator .

5'-Deoxy-5'-(4-Morpholinyl)-Uridine: Structure: Shares the 4-morpholinyl group but retains the 2' and 3' hydroxyls. Synthesis: Prepared as a phosphoramidite monomer for solid-phase oligonucleotide synthesis .

Functional Comparison

Mechanistic Insights

- Phosphorylation Efficiency : The 2',3'-dideoxy modification in the target compound likely impedes phosphorylation by kinases, similar to ddUrd and ddCyd, which exhibit poor substrate activity for dCyd/dThd kinases .

- Antiviral Selectivity : The morpholinyl group may enhance membrane permeability and reduce off-target effects, as seen in morpholine-containing kinase inhibitors .

- Cytotoxicity Profile : The 5-methyl substitution could mitigate base-mediated toxicity, a common issue with halogenated analogs like IdUrd .

Biological Activity

Uridine, 2',3'-dideoxy-5-methyl-2'-(4-morpholinyl)- is a synthetic nucleoside analog that has garnered attention for its potential therapeutic applications. This compound is structurally related to uridine, a naturally occurring nucleoside, but with modifications that enhance its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

- Chemical Formula : C14H21N3O5

- Molecular Weight : 311.338 g/mol

- Monoisotopic Mass : 311.148 g/mol

Uridine derivatives often exhibit various biological activities through multiple mechanisms. The specific mechanisms for Uridine, 2',3'-dideoxy-5-methyl-2'-(4-morpholinyl)- include:

- Inhibition of Nucleotide Synthesis : As a nucleoside analog, it may interfere with nucleotide synthesis pathways, which is crucial for DNA and RNA replication.

- Antiviral Activity : Similar compounds have shown efficacy against viral infections by inhibiting viral replication.

- Neuroprotective Effects : Some studies suggest that uridine derivatives can have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases.

Antiviral Activity

Research indicates that uridine analogs can effectively inhibit viral replication. For instance, a study highlighted the antiviral properties of related compounds against RNA viruses, suggesting similar potential for Uridine, 2',3'-dideoxy-5-methyl-2'-(4-morpholinyl)- .

Neuroprotective Effects

Uridine has been studied for its neuroprotective effects in models of neurodegeneration. In particular, it has been shown to enhance neuronal survival and function in vitro and in vivo models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Research Findings

- High Throughput Screening : A study conducted using high-throughput screening methods identified several nucleoside analogs with potent activity against Mycobacterium tuberculosis, indicating the potential for Uridine derivatives in antimicrobial therapies .

- Mechanistic Insights : Research has elucidated the mechanisms by which uridine analogs exert their effects on cellular processes, including apoptosis and cell cycle regulation .

Q & A

Q. What are the key synthetic challenges in preparing uridine derivatives with morpholinyl modifications, and what methodologies are recommended?

The synthesis of uridine derivatives with bulky substituents like 4-morpholinyl requires careful protection of reactive hydroxyl groups and optimization of coupling conditions. For example, nucleophilic substitution at the 2'-position of a dideoxyuridine scaffold with 4-morpholinyl reagents (e.g., morpholine boronic esters or activated intermediates) often employs palladium-catalyzed cross-coupling or SNAr reactions under anhydrous conditions . Characterization via / NMR is critical to confirm regioselectivity and rule out side reactions (e.g., oxidation of the morpholine ring) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

- NMR : Analyze coupling constants in NMR to confirm the dideoxy sugar conformation (e.g., absence of 2'-OH/3'-OH peaks) and verify morpholinyl integration .

- UPLC-MS : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns, ensuring no degradation during synthesis .

- HPLC : Employ reverse-phase chromatography with UV detection (e.g., 254 nm) to assess purity (>95%) and monitor byproducts .

Q. What theoretical frameworks guide the study of modified nucleosides like this compound?

Research should align with nucleotide biochemistry (e.g., structure-activity relationships for antiviral or anticancer activity) and organic synthesis principles (e.g., steric effects of morpholinyl on sugar pucker). Theoretical models predicting conformational stability (e.g., Karplus equation for sugar ring puckering) and molecular docking studies can inform biological hypotheses .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

- Step 1 : Compare experimental NMR data with computational predictions (e.g., DFT calculations for chemical shifts) to identify discrepancies.

- Step 2 : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals and assign stereochemistry .

- Step 3 : Re-evaluate synthetic steps for potential epimerization or residual solvents affecting spectra .

Q. What experimental design strategies are optimal for probing the biological activity of this compound in antiviral assays?

- In vitro : Use a cell-based assay (e.g., HIV-1 RT inhibition) with a positive control (e.g., AZT) and measure IC values. Include cytotoxicity assays (e.g., MTT) to differentiate antiviral efficacy from nonspecific toxicity .

- Mechanistic Studies : Employ NMR to monitor phosphorylation by viral kinases, a critical step for activation .

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

- Reagent Optimization : Replace traditional bases (e.g., NaH) with milder alternatives (e.g., DBU) to reduce elimination side reactions.

- Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) to improve morpholinyl coupling efficiency .

- Workup Protocol : Use scavenger resins (e.g., QuadraPure™) to remove excess reagents and simplify purification .

Q. What computational tools are recommended to model the interaction of this compound with viral polymerases?

- Docking Software : Use AutoDock Vina or Schrödinger Suite to predict binding modes, focusing on the morpholinyl group’s role in H-bonding or steric hindrance.

- MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent to assess conformational stability of the dideoxy sugar in the active site .

Methodological Notes

- Spectral Reference Data : Cross-validate NMR results with published spectra of analogous dideoxynucleosides (e.g., 2',3'-dideoxyuridine) and morpholinyl-containing aromatics .

- Waste Management : Segregate halogenated byproducts (if any) and consult institutional guidelines for disposal of morpholinyl intermediates .

- Reproducibility : Document reaction parameters (e.g., temperature gradients, inert gas flow rates) to ensure protocol consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.